molecular formula C15H17N5O3S B2530925 2-methoxy-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)benzene-1-sulfonamide CAS No. 1903603-24-6

2-methoxy-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)benzene-1-sulfonamide

Cat. No.: B2530925
CAS No.: 1903603-24-6
M. Wt: 347.39
InChI Key: ARRORHQCEHFCSZ-UHFFFAOYSA-N
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Description

2-methoxy-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a triazolopyrimidine moiety, which is known for its diverse biological activities. The compound’s structure includes a methoxy group, a sulfonamide group, and a triazolopyrimidine ring, making it a molecule of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)benzene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a quinone derivative.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The triazolopyrimidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted triazolopyrimidine derivatives.

Scientific Research Applications

2-methoxy-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methoxy-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxy group, sulfonamide group, and triazolopyrimidine ring makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-methoxy-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O3S/c1-23-13-6-2-3-7-14(13)24(21,22)19-8-4-5-12-9-16-15-17-11-18-20(15)10-12/h2-3,6-7,9-11,19H,4-5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARRORHQCEHFCSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1S(=O)(=O)NCCCC2=CN3C(=NC=N3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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